6-Fluoro-4-hydrazinylquinazoline
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Overview
Description
6-Fluoro-4-hydrazinylquinazoline is a fluorinated quinazoline derivative with the molecular formula C9H8FN3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-4-hydrazinylquinazoline typically involves the introduction of a fluorine atom into the quinazoline ring system. One common method includes the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through cyclization and cycloaddition reactions, as well as direct fluorination .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using appropriate catalysts and reagents under controlled conditions. The use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis reactions are also explored for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-hydrazinylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and amines .
Scientific Research Applications
6-Fluoro-4-hydrazinylquinazoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Industry: Utilized in the production of specialty chemicals and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-hydrazinylquinazoline involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria. By forming complexes with these enzymes, the compound blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication .
Comparison with Similar Compounds
- 6-Fluoroquinazoline
- 4-Hydrazinoquinazoline
- 8-Fluoro-4-hydrazinoquinoline
- 5,7-Dichloro-4-hydrazinoquinoline hydrochloride
Uniqueness: 6-Fluoro-4-hydrazinylquinazoline stands out due to its specific fluorine substitution, which enhances its biological activity and provides unique properties compared to other quinazoline derivatives. Its ability to inhibit key bacterial enzymes makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(6-fluoroquinazolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDRCFGLERLFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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